molecular formula C12H16N2O3 B1517180 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid CAS No. 1018300-35-0

3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid

Cat. No. B1517180
M. Wt: 236.27 g/mol
InChI Key: YRRJHZVYAZSBDH-UHFFFAOYSA-N
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Description

3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is a chemical compound with the CAS Number: 1018300-35-0 . It has a molecular weight of 236.27 . The IUPAC name for this compound is N-{[benzyl(methyl)amino]carbonyl}-beta-alanine .


Molecular Structure Analysis

The InChI code for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is 1S/C12H16N2O3/c1-14(9-10-5-3-2-4-6-10)12(17)13-8-7-11(15)16/h2-6H,7-9H2,1H3,(H,13,17)(H,15,16) . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Carbamate Formation in Chemical Systems

Research by Ciftja, Hartono, and Svendsen (2014) on carbamate formation in the 2-amino-2-methyl-1-propanol (AMP) system at different CO2 loadings and temperatures provides insights into the chemical behavior of carbamoyl compounds under varying conditions. This study, conducted via nuclear magnetic resonance (NMR) spectroscopy, highlights the stability constants and temperature dependence of carbamate formation, contributing to our understanding of carbamoyl group behaviors in chemical systems Ciftja, Hartono, & Svendsen, 2014.

Biosynthesis of Natural Products

Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, emphasizing the chemical and biochemical pathways that lead to a large group of natural products from a precursor similar in structure to the compound . This comprehensive review sheds light on the molecular genetics and chemistry behind the biosynthesis of these compounds Kang, Shen, & Bai, 2012.

Antimicrobial Activity of Amino Acid Derivatives

Mickevičienė et al. (2015) studied the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing various moieties. This research demonstrated the potential biological applications of compounds structurally related to "3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid," highlighting their effectiveness against certain microbial strains Mickevičienė et al., 2015.

Polymer Science and Material Applications

Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound with structural similarities, as a renewable building block for polybenzoxazine, indicating the application of carbamoyl derivatives in developing advanced materials with specific properties Trejo-Machin et al., 2017.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[[benzyl(methyl)carbamoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(9-10-5-3-2-4-6-10)12(17)13-8-7-11(15)16/h2-6H,7-9H2,1H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRJHZVYAZSBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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